ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Researchers synthesizing diverse compound libraries face the bottleneck of sourcing multiple specialized building blocks. This compound solves that: orthogonal C4-Br (cross-coupling), C5-NH₂ (amidation/diazotization), and C3-CO₂Et (hydrolysis/transesterification) handles enable sequential, non-interfering transformations from a single intermediate. • Serves as a common intermediate for parallel library synthesis • ≥95% purity verified by NMR, HPLC, GC • Reduces the need for multiple specialized building blocks in parallel synthesis workflows

Molecular Formula C7H10BrN3O2
Molecular Weight 248.08 g/mol
CAS No. 1174305-82-8
Cat. No. B1498324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS1174305-82-8
Molecular FormulaC7H10BrN3O2
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)C
InChIInChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3
InChIKeyNSSBDZHCWARRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate: Core Pyrazole Scaffold


Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1174305-82-8) is a densely functionalized pyrazole derivative with the molecular formula C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol . Its structure features a 1-methylpyrazole core bearing three synthetically orthogonal handles: an ethyl ester at C3, a bromine atom at C4, and a primary amino group at C5 . This unique substitution pattern enables divergent and sequential functionalization, establishing the compound as a strategic building block for generating complex molecular libraries in medicinal chemistry and agrochemical research .

Orthogonal C3 ester, C4 bromo, C5 amino handles
Common intermediate for divergent library synthesis
5-Amino enables unique N-functionalization pathways

Why This Pyrazole Carboxylate Is Irreplaceable


The specific 5-amino-4-bromo-3-carboxylate substitution pattern is not interchangeable with common pyrazole analogs such as methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 211738-66-8) or ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . The presence of the 5-amino group is the critical differentiator; it provides a nucleophilic site for diazotization, amidation, and heterocycle formation that is completely absent in deamino analogs . Substituting with a non-brominated or 5-unsubstituted pyrazole would forfeit the orthogonal reactivity required for sequential diversification strategies, directly impacting synthetic route feasibility and the diversity of accessible final compounds .

Target: 5-amino-4-bromo-3-carboxylate
Deamino analog (e.g., methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate)
5-Amino group provides nucleophilic reactivity absent in deamino analogs; substitution may restrict diversification routes.
Orthogonal reactivity may not transfer; review synthetic feasibility.

Key Differentiators


Orthogonal Reactivity of the 5-Amino Group

The target compound possesses a primary amino group at the 5-position. This functional handle enables unique transformations—such as diazotization, amide coupling, and heterocycle formation—that are chemically inaccessible with the closest commercially available analog, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, which lacks any substitution at the 5-position . This orthogonal reactivity is essential for constructing diverse chemical libraries.

Orthogonal Reactivity
Reported
–NH₂ (nucleophilic) vs –H (inert)
Supports orthogonal diversification via 5-position.
Deamino analog lacks this reactivity; source data not provided.
Medicinal Chemistry Organic Synthesis Building Block

Higher Hydrogen-Bond Donor Capacity

The topological polar surface area (tPSA) for the target compound is 70.14 Ų, which is significantly higher than the 44.1 Ų calculated for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . This difference, driven primarily by the 5-amino group, results in the target compound having 1 hydrogen-bond donor (Hdon) compared to 0 for the methyl ester analog .

H-Bond Donor Capacity
Reported
Hdon: 1 vs 0; tPSA: 70.14 vs 44.1 Ų (+59%)
Reported higher Hdon and tPSA; may support solubility profiling.
Computed properties; experimental verification needed.
Physicochemical Property Medicinal Chemistry Solubility

Balanced Lipophilicity

The consensus Log P (o/w) for the target compound is 1.1 . This is comparable to the LogP of 1.07 reported for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . The presence of the ethyl ester and the 5-amino group in the target compound balances lipophilicity, potentially offering improved membrane permeability relative to the more polar 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (not commercially standard) while maintaining favorable solubility characteristics.

Balanced Lipophilicity
Reported
LogP 1.1 (difference +0.03 vs deamino analog)
Comparable LogP; within lead-like range.
Calculated consensus LogP; not experimentally measured.
Lipophilicity LogP ADME

Precision Applications


Divergent Library Synthesis

The combination of a C4-bromo substituent (for cross-coupling), a C5-amino group (for amidation or diazotization), and a C3-ethyl ester (for hydrolysis or transesterification) enables sequential, non-interfering transformations. This orthogonality allows a single batch of the compound to serve as a common intermediate for generating diverse compound collections, as demonstrated in the one-step synthesis protocol under Vilsmeier conditions that yields the product quantitatively [1]. This reduces the need for multiple specialized building blocks in a parallel synthesis workflow.

Kinase Inhibitor & Receptor Antagonist Design

Pyrazole carboxylates are validated cores in kinase inhibitor and receptor antagonist programs. While direct biological data for this specific compound is limited, its structural features align with known pharmacophores. For instance, pyrazole acid derivatives with similar substitution patterns have demonstrated potent endothelin receptor antagonism, with compound 7m showing nanomolar binding to ETA and an ETA/ETB selectivity ratio of 36 [2]. The target compound's 5-amino group provides a vector for installing substituents that can modulate potency and selectivity in such target classes.

Agrochemical Intermediate

The 4-bromo-5-amino-pyrazole core is a recognized precursor in the synthesis of agrochemicals, particularly herbicides and fungicides. The compound's high purity (≥95% as verified by NMR, HPLC, and GC ) and well-defined physicochemical profile (boiling point 363.2°C at 760 mmHg [3]) make it suitable for process development and scale-up activities in industrial research settings.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal C4-Br, C5-NH₂, C3-COOEt handles
Sequential functionalization compatibility
Kinase/receptor antagonist scaffold design
5-Amino vector for substituent installation
Target-class binding assay compatibility
Agrochemical intermediate development
High-purity pyrazole core
Process parameter characterization

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